6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
6-Bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a bromine atom, an oxane ring, and a pyrazolo[4,3-c]pyridine core
Mechanism of Action
Mode of Action
It’s worth noting that many pyrazolo-pyridine derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Pyrazolo-pyridine derivatives are often involved in a wide range of biochemical processes, including signal transduction, gene expression, and cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a pyrazolo[4,3-c]pyridine derivative followed by the introduction of the oxane ring through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[4,3-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving kinase inhibition.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: Another brominated pyridine derivative with different functional groups.
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: A compound with a similar brominated core but different substituents.
Uniqueness
6-Bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of the oxane ring, which can impart different chemical and biological properties compared to other brominated pyridine derivatives. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel applications.
Properties
IUPAC Name |
6-bromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-10-5-9-8(6-13-10)7-14-15(9)11-3-1-2-4-16-11/h5-7,11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJZEXOGWMVCFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=NC=C3C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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